Anticancer agent 79

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

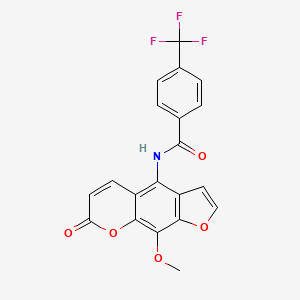

C20H12F3NO5 |

|---|---|

Molecular Weight |

403.3 g/mol |

IUPAC Name |

N-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C20H12F3NO5/c1-27-18-16-13(8-9-28-16)15(12-6-7-14(25)29-17(12)18)24-19(26)10-2-4-11(5-3-10)20(21,22)23/h2-9H,1H3,(H,24,26) |

InChI Key |

ZJIRUKXIRFKGJW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C3=C1OC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C=CC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Anticancer Agent 79 (Palbociclib) in Breast Cancer Cells

Disclaimer: "Anticancer agent 79" is not a universally recognized scientific designation. This document uses Palbociclib, a well-characterized anticancer agent, as a representative example to fulfill the detailed requirements of the prompt. Palbociclib is a highly selective and potent inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and is approved for the treatment of certain types of breast cancer.

Executive Summary

Palbociclib is an orally administered, small-molecule inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often hyperactivated, driving uncontrolled cell proliferation. Palbociclib selectively targets this pathway, inducing a G1 phase cell cycle arrest and thereby inhibiting the growth of cancer cells.[1][2][3] Its efficacy is critically dependent on the presence of a functional Rb protein.[1][4] This guide details the molecular mechanism, presents key quantitative data on its activity, outlines common experimental protocols for its study, and provides visual diagrams of the core signaling pathway and experimental workflows.

Core Mechanism of Action

The progression of a cell from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Retinoblastoma (Rb) tumor suppressor protein.

-

Pathway Activation: In HR+ breast cancer cells, estrogen signaling leads to the upregulation of Cyclin D.[3] Cyclin D then forms a complex with CDK4 and CDK6.[1]

-

Rb Phosphorylation: This active Cyclin D-CDK4/6 complex phosphorylates the Rb protein (pRb).[3][5]

-

E2F Release & S-Phase Entry: Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[1][2] E2F then activates the transcription of genes necessary for DNA replication and progression into the S phase.

-

Inhibition by Palbociclib: Palbociclib is a reversible, ATP-competitive inhibitor that binds to the ATP-binding pocket of both CDK4 and CDK6.[2] This inhibition prevents the phosphorylation of Rb.[5][6]

-

Cell Cycle Arrest: With Rb remaining in its active, hypophosphorylated state, it stays bound to E2F. This prevents the transcription of S-phase genes, leading to an arrest of the cell cycle in the G1 phase.[1][2][3]

This mechanism effectively halts the proliferation of Rb-proficient cancer cells.[1][2]

Quantitative Data Summary

The in vitro efficacy of Palbociclib is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

| Cell Line | Subtype | Rb Status | Palbociclib IC50 (nM) | Citation(s) |

| MCF-7 | ER+, PR+, HER2- | Proficient | ~3,140 nM (as per one study) | [7] |

| T-47D | ER+, PR+, HER2- | Proficient | Data varies across studies | [8] |

| MDA-MB-231 | Triple-Negative (TNBC) | Proficient | 285 nM | [4] |

| MDA-MB-453 | ER-, PR-, HER2+ | Proficient | 106 nM | [4] |

| MDA-MB-468 | Triple-Negative (TNBC) | Deficient | > 1,000 nM (Resistant) | [4] |

| CAL-148 | Triple-Negative (TNBC) | Deficient | > 1,000 nM (Resistant) | [4] |

| KB-3-1 | Parental (Non-cancer) | Proficient | 5,014 nM | [9] |

| SW620 | Colorectal Adenocarcinoma | Proficient | 3,921 nM | [9] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as treatment duration and the specific assay used.

Key Experimental Protocols

Western Blotting for Rb Phosphorylation

This protocol is used to qualitatively and quantitatively assess the inhibition of CDK4/6 activity by measuring the phosphorylation status of its direct substrate, Rb.

Methodology:

-

Cell Culture and Treatment: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Palbociclib (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto a 4-12% gradient SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBS-T) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, CDK4, CDK6, and a loading control (e.g., β-actin).[10][11][12]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[10]

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to confirm G1 arrest.

Methodology:

-

Cell Culture and Treatment: Culture and treat approximately 1x10^6 cells with Palbociclib as described above for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash them with PBS.[13]

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[13][14] Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[15][16]

-

Data Acquisition: Incubate for 20-30 minutes at room temperature in the dark.[13][14] Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content.

-

Analysis: Gate the cell populations to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in the G1 peak is indicative of a G1 phase arrest.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Palbociclib (Agent 79) in blocking the CDK4/6-Rb pathway to induce G1 arrest.

Experimental Workflow Diagram

Caption: Workflow for evaluating the mechanism of action of a CDK4/6 inhibitor in breast cancer cells.

References

- 1. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Palbociclib used for? [synapse.patsnap.com]

- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What does palbociclib do and what side effects might we see? - ecancer [ecancer.org]

- 6. targetedonc.com [targetedonc.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. assaygenie.com [assaygenie.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

"Anticancer agent 79" discovery and synthesis pathway

An In-depth Technical Guide to Anticancer Agent 79

Disclaimer: The designation "this compound" does not correspond to a publicly disclosed or formally recognized compound in scientific literature. The following guide is a representative example constructed from the discovery and synthesis of a potent and selective anticancer agent, GNE-7915 , which targets the PI3K/mTOR pathway. This document serves as a template to illustrate the requested format for data presentation, experimental protocols, and visualizations.

Discovery and Rationale

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a critical target for therapeutic intervention. The discovery of potent and selective inhibitors of PI3K is a key objective in oncology drug development. GNE-7915 was identified through a focused medicinal chemistry effort to develop brain-penetrant PI3K inhibitors, addressing the significant challenge of treating brain tumors and metastases. The core strategy involved optimizing a previously identified chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties, particularly the ability to cross the blood-brain barrier.

Synthesis Pathway

The synthesis of GNE-7915 involves a multi-step process, beginning with commercially available starting materials. The key steps include the formation of a substituted pyrimidine core, followed by the introduction of a chiral side chain via a stereoselective reaction. The final step involves the coupling of the pyrimidine core with a substituted aniline moiety.

Caption: Synthesis pathway of GNE-7915.

Quantitative Data

The following tables summarize the key quantitative data for GNE-7915, including its in vitro potency, kinase selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Ki (nM) | % Inhibition at 0.1 µM |

| LRRK2 | 9 | 1 | >95% |

| TTK | >50 | - | >50% |

| ALK | >50 | - | >50% |

| Panel of 187 kinases | - | - | Minimal inhibition |

Table 2: Pharmacokinetic Properties

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain Penetration (Kp,uu) |

| Mouse | i.p. | 50 | - | - | - | High |

| Rat | p.o. | 50 | Long | Good | Good | High |

Experimental Protocols

General Synthesis Protocol

The synthesis of GNE-7915 is adapted from published procedures.[1]

-

Step a: Coupling of Pyrimidine and Aniline: To a solution of the substituted aniline in a mixture of diethyl ether, dichloromethane, and tert-butanol is added zinc chloride, followed by 2,4-dichloro-5-(trifluoromethyl)pyrimidine and triethylamine at 0°C. The reaction is allowed to warm to room temperature and stirred for 48 hours. The product is then isolated and purified by column chromatography.

-

Step b: Amine Addition: The product from step a is dissolved in tetrahydrofuran, and triethylamine and ethanamine are added at 0°C. The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the crude product is purified.

-

Step c: Final Coupling: The intermediate from step b is dissolved in chloroform, and morpholine and EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) are added. The mixture is refluxed for 2 hours. After cooling, the product is purified by chromatography to yield GNE-7915.

In Vitro Kinase Assay

The inhibitory activity of GNE-7915 against a panel of kinases is assessed using a competitive binding assay (e.g., KINOMEscan™). The assay measures the ability of the compound to displace a proprietary ligand from the kinase active site. The results are reported as percent inhibition at a given concentration or as a dissociation constant (Kd).

Cell-Based Assays

Cellular potency is determined by measuring the inhibition of LRRK2 autophosphorylation in a suitable cell line (e.g., HEK293 cells overexpressing LRRK2 G2019S mutant).[2] Cells are treated with varying concentrations of GNE-7915 for a specified time. Cell lysates are then analyzed by Western blot or a proximity ligation assay using antibodies specific for phosphorylated LRRK2.

Pharmacokinetic Studies

Animal studies are conducted in accordance with institutional guidelines. GNE-7915 is formulated in a suitable vehicle and administered to mice or rats via oral (p.o.) or intraperitoneal (i.p.) injection.[3] Blood and brain samples are collected at various time points. The concentration of GNE-7915 in plasma and brain homogenates is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action and Signaling Pathway

GNE-7915 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity. Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. In the context of cancer, LRRK2 has been implicated in regulating cell proliferation, survival, and migration. GNE-7915 binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its downstream substrates.

Caption: Inhibition of the LRRK2 signaling pathway by GNE-7915.

Conclusion

GNE-7915 represents a significant advancement in the development of brain-penetrant kinase inhibitors. Its high potency, selectivity, and favorable pharmacokinetic profile make it a valuable tool for studying the role of LRRK2 in both neurodegenerative diseases and cancer. The synthetic route is well-defined, and the experimental protocols for its evaluation are robust. Further investigation into the therapeutic potential of GNE-7915 and similar compounds is warranted.

References

In-depth Technical Guide: The Impact of Pexidartinib on the Tumor Microenvironment

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. Targeting components of the TME, in addition to the cancer cells themselves, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of a potent anticancer agent, Pexidartinib (formerly PLX3397), which has been chosen as a representative example to illustrate the effects of a targeted agent on the TME. Pexidartinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key signaling pathway for the survival and differentiation of tumor-associated macrophages (TAMs). This document details the mechanism of action of Pexidartinib, its quantitative effects on tumor growth and the TME, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Introduction to Pexidartinib and its Target: The CSF-1R Pathway

Pexidartinib is an orally bioavailable small-molecule tyrosine kinase inhibitor that selectively targets the CSF-1R.[1][2] The CSF-1R and its ligands, CSF-1 and IL-34, are critical for the proliferation, differentiation, and survival of monocytes and macrophages.[3] In the context of cancer, the CSF-1/CSF-1R axis is a major driver of the recruitment and polarization of TAMs within the TME.[4][5]

TAMs are a major component of the leukocyte infiltrate in many solid tumors and predominantly exhibit an M2-like phenotype, which is associated with immunosuppression, promotion of angiogenesis, and enhanced tumor cell invasion and metastasis.[1] By inhibiting CSF-1R, Pexidartinib effectively depletes or reprograms these pro-tumoral macrophages, thereby remodeling the TME to be less hospitable for tumor growth and more responsive to anti-tumor immunity.[6] Pexidartinib also exhibits inhibitory activity against c-KIT and FMS-like tyrosine kinase 3 (FLT3).[2][7][8]

Quantitative Data on the Efficacy of Pexidartinib

The efficacy of Pexidartinib has been evaluated in both preclinical models and clinical trials, demonstrating its potent anti-tumor activity through modulation of the TME.

Preclinical Efficacy

| Assay Type | Cancer Type | Model System | Metric | Result | Reference |

|---|---|---|---|---|---|

| In vivo Tumor Growth | Osteosarcoma | Orthotopic Xenograft Model | Tumor Growth Suppression | Significant | [6] |

| In vivo Metastasis | Osteosarcoma | Orthotopic Xenograft Model | Lung Metastasis | Significant Suppression | [6] |

| In vivo Survival | Osteosarcoma | Orthotopic Xenograft Model | Metastasis-Free Survival | Improved | [6] |

| TME Modulation | Sarcoma | In vivo Model | TAMs (F4/80+) | Depleted | [6] |

| TME Modulation | Sarcoma | In vivo Model | Regulatory T cells (FOXP3+) | Depleted | [6] |

| TME Modulation | Sarcoma | In vivo Model | CD8+ T cells | Enhanced Infiltration | [6] |

Clinical Efficacy (Tenosynovial Giant Cell Tumor - TGCT)

| Clinical Trial | Metric | Pexidartinib Arm | Placebo Arm | p-value | Reference |

|---|---|---|---|---|---|

| ENLIVEN (Phase 3) | Overall Response Rate (ORR) by RECIST 1.1 at Week 25 | 39% | 0% | <0.0001 | |

| ENLIVEN (Phase 3) | ORR by Tumor Volume Score (TVS) at Week 25 | 56% | 0% | <0.0001 | |

| Phase 1 Extension | ORR by RECIST 1.1 | 62% | N/A | N/A | |

| Phase 1 Extension | ORR by TVS | 56% | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Pexidartinib on the tumor microenvironment.

In Vitro Macrophage Differentiation and Polarization Assay

Objective: To assess the effect of Pexidartinib on the differentiation and polarization of macrophages in vitro.

Methodology:

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF.

-

Macrophage Differentiation: To induce differentiation into M2-like macrophages, cells are treated with 20 ng/mL of IL-4 and 20 ng/mL of IL-13 for 48 hours.

-

Pexidartinib Treatment: Pexidartinib is added to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM) concurrently with the polarizing cytokines.

-

Flow Cytometry Analysis: After 48 hours, cells are harvested and stained with fluorescently labeled antibodies against macrophage markers such as F4/80, CD11b, and M2-phenotype markers like CD206 and Arginase-1.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of different macrophage populations.

Orthotopic Sarcoma Xenograft Model

Objective: To evaluate the in vivo efficacy of Pexidartinib on primary tumor growth, metastasis, and the tumor microenvironment in a sarcoma model.

Methodology:

-

Cell Line: A human or murine sarcoma cell line (e.g., osteosarcoma) is used.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) or syngeneic mice are used for xenograft or allograft models, respectively.

-

Tumor Implantation: A suspension of sarcoma cells (e.g., 1 x 10^6 cells in PBS/Matrigel) is injected into the tibia of the mice to establish an orthotopic tumor.

-

Pexidartinib Administration: Once tumors are palpable, mice are randomized into treatment and control groups. Pexidartinib is administered orally at a specified dose (e.g., 50 mg/kg) daily. The control group receives a vehicle control.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Metastasis Assessment: At the end of the study, lungs are harvested, and metastatic nodules are counted.

-

TME Analysis: Primary tumors are excised, and a portion is processed for flow cytometry or immunohistochemistry to analyze the infiltration of immune cells (e.g., CD8+ T cells, F4/80+ macrophages, FOXP3+ Tregs).

Immunohistochemistry (IHC) for TME Characterization

Objective: To visualize and quantify the presence of different immune cell populations within the tumor tissue.

Methodology:

-

Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

-

Blocking: Non-specific antibody binding is blocked using a suitable blocking buffer (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for markers of interest (e.g., anti-CD8, anti-F4/80, anti-FOXP3) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the staining.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Image Analysis: Stained slides are scanned, and the number of positive cells per unit area is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of Pexidartinib and a typical experimental workflow for its evaluation.

Caption: Pexidartinib inhibits CSF-1R signaling.

Caption: In vivo evaluation of Pexidartinib.

Conclusion

Pexidartinib serves as a prime example of a modern anticancer agent that exerts its therapeutic effects through the targeted modulation of the tumor microenvironment. By inhibiting the CSF-1R, Pexidartinib effectively reduces the population of pro-tumoral M2-like macrophages, which in turn alleviates immunosuppression and promotes an anti-tumor immune response. The quantitative data and experimental protocols presented in this guide provide a framework for the evaluation of such TME-targeting agents. The continued development of drugs like Pexidartinib holds significant promise for improving outcomes for cancer patients.

References

- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule CSF1R Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"Anticancer agent 79" dosage and administration for in vivo studies

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the dosage and administration of "Anticancer agent 79" for in vivo studies. It is important to note that the designation "this compound" has been used to describe at least two distinct chemical entities in scientific literature. This document will address both compounds, providing comprehensive data and protocols based on available research.

Part 1: Diaryl Pyrazole Derivative (Compound 85)

This first section details a vicinal diaryl-substituted pyrazole derivative, referred to as compound 85 in its primary publication, which has demonstrated significant in vitro and in vivo anticancer activity.[1][2]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Diaryl Pyrazole 85 [1][2]

| Xenograft Model | Dosage & Administration | Treatment Duration | Tumor Volume Reduction | Reference |

| Mahlavu (HCC) | 40 mg/kg, Oral Gavage, Twice a week | 4 weeks | ~40% | Turanlı S, et al. ACS Omega. 2022 |

| MDA-MB-231 (Breast) | 40 mg/kg, Oral Gavage, Twice a week | 4 weeks | ~50% | Turanlı S, et al. ACS Omega. 2022 |

Table 2: In Vitro Cytotoxicity (IC50) of Diaryl Pyrazole 85 [1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| Huh7 | Hepatocellular Carcinoma | 1.3 |

| Mahlavu | Hepatocellular Carcinoma | 0.77 |

| MCF7 | Breast Cancer | 0.9 |

| MDA-MB-231 | Breast Cancer | 0.9 |

| MCF10A (Normal) | Non-tumorigenic Breast | Less toxic |

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity Assessment

This protocol is based on the methodology described by Turanlı S, et al. in ACS Omega, 2022.[1][2]

1. Animal Model:

- Use female athymic nude mice (nu/nu), 6-8 weeks old.

- House animals in a pathogen-free environment with standard chow and water ad libitum.

2. Cell Culture and Tumor Implantation:

- Culture Mahlavu (hepatocellular carcinoma) or MDA-MB-231 (breast cancer) cells in appropriate media until they reach 80-90% confluency.

- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

- Subcutaneously inject 5 x 106 cells into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

- Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

- When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into control and treatment groups.

4. Formulation and Administration of Diaryl Pyrazole 85:

- Prepare a suspension of the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

- Administer a dose of 40 mg/kg via oral gavage.

- Treat the mice twice a week for 4 consecutive weeks .

- The control group should receive the vehicle only, following the same schedule.

5. Monitoring and Endpoint:

- Monitor animal body weight and general health status throughout the experiment. No significant bodyweight loss or toxicity was observed in the original study.[1]

- Continue to measure tumor volumes.

- At the end of the 4-week treatment period, euthanize the mice and excise the tumors for final volume and weight measurements.

Visualization of Signaling Pathway

The diaryl pyrazole derivative 85 was found to induce apoptotic cell death in cancer cells.[1][2] The general pathway involves the activation of caspases and cleavage of PARP.

Caption: Workflow for in vivo efficacy testing.

Caption: Apoptotic signaling cascade.

Part 2: WMC-79 (Synthetic Bisimidazoacridone)

This second section addresses WMC-79, a synthetic agent potent against colon cancers.[3][4] It is crucial to distinguish this compound from the diaryl pyrazole derivative discussed previously. Note: Published literature on WMC-79 focuses on its in vitro mechanism and does not provide in vivo dosage or administration protocols. [3][4][5]

Quantitative Data Summary

Table 3: In Vitro Activity of WMC-79 in Colon Cancer Cells [3][4][5]

| Cell Line | p53 Status | Metric | Concentration | Effect |

| HCT-116 | Wild-Type | GI50 | <1 nmol/L | 50% Growth Inhibition |

| RKO | Wild-Type | GI50 | <1 nmol/L | 50% Growth Inhibition |

| HCT-116 | Wild-Type | LC50 | ~40 nmol/L | 50% Lethal Concentration |

| RKO | Wild-Type | LC50 | ~40 nmol/L | 50% Lethal Concentration |

| HCT-116 | Wild-Type | - | 10 nmol/L | G1 and G2-M Cell Cycle Arrest |

| HCT-116 | Wild-Type | - | 100 nmol/L | Kills entire cell population, induces apoptosis |

Mechanism of Action

WMC-79 is a DNA-binding agent that localizes to the nucleus.[3][4] In cancer cells with wild-type p53, its binding to DNA is perceived as irreparable damage, triggering a robust p53-dependent apoptotic response.[3][4] This mechanism involves:

-

p53 Activation: Upregulation and phosphorylation of p53 at Ser15.[3][4]

-

Transcriptional Regulation: p53 activation leads to the transcriptional upregulation of pro-apoptotic genes.

-

Cell Cycle Arrest: Induction of p21, leading to G1 and G2-M arrest at sublethal concentrations.[3][4]

-

Apoptosis Induction:

Visualization of Signaling Pathway

Caption: p53-dependent pathway of WMC-79.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WMC-79, a potent agent against colon cancers, induces apoptosis through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Anticancer Agent 79

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of "Anticancer agent 79." The provided methodologies are essential for researchers, scientists, and drug development professionals investigating the mechanism of action of novel anti-cancer therapies. The protocols focus on three key cellular processes: apoptosis, cell cycle progression, and cell viability.

Note on "this compound": The term "this compound" may refer to different compounds in scientific literature. One such agent is a vicinal diaryl-substituted isoxazole and pyrazole derivative that demonstrates antiproliferative effects on hepatocellular carcinoma and breast cancer cells, with IC50 values ranging from 0.7 to 7.9 μM. This agent has been shown to induce apoptosis, evidenced by increased PARP cleavage.[1] Another compound designated as "this compound" (compound 3d) is a psoralen derivative exhibiting cytotoxic activity against T47-D breast cancer cells with an IC50 of 13.64 ± 0.26 μM.[2] The following protocols are designed to be broadly applicable for characterizing the cellular effects of such cytotoxic agents.

Data Presentation

Quantitative data obtained from the flow cytometry experiments described below can be summarized for clear comparison.

| Parameter | Untreated Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |

| Apoptosis Assay | ||||

| Viable Cells (%) | ||||

| Early Apoptotic Cells (%) | ||||

| Late Apoptotic/Necrotic Cells (%) | ||||

| Cell Cycle Analysis | ||||

| G0/G1 Phase (%) | ||||

| S Phase (%) | ||||

| G2/M Phase (%) | ||||

| Sub-G1 (Apoptotic) (%) | ||||

| Cell Viability Assay | ||||

| Live Cells (%) | ||||

| Dead Cells (%) |

Experimental Workflow

The general workflow for assessing the impact of this compound on cultured cells using flow cytometry is depicted below.

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.[3]

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cells

Protocol:

-

Seed cells in a suitable culture vessel and treat with the desired concentrations of "this compound" for the appropriate duration. Include untreated and positive controls.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.[3]

-

Wash the cells twice with cold PBS and centrifuge at approximately 300-600 x g for 5 minutes.[3][4]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of PI staining solution just before analysis.[4]

-

Analyze the samples immediately (within 1 hour) by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[5] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)[6]

-

70% Ethanol, ice-cold

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cells

Protocol:

-

Culture and treat cells with "this compound" as described previously.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Add the ethanol dropwise to prevent cell clumping.[7][8]

-

Incubate the cells for at least 30 minutes at 4°C.[9] Cells can be stored at -20°C for several weeks.[8]

-

Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm for 5 minutes) to pellet.[9]

-

Wash the cells twice with PBS to remove the ethanol.[9]

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[7]

-

Analyze the samples by flow cytometry.

Data Interpretation:

-

G0/G1 peak: Cells with 2n DNA content.

-

S phase: Cells with DNA content between 2n and 4n.

-

G2/M peak: Cells with 4n DNA content.

-

Sub-G1 peak: Apoptotic cells with less than 2n DNA content.

Cell Viability Assay: 7-Aminoactinomycin D (7-AAD) Staining

This is a straightforward assay to quantify the percentage of live versus dead cells in a population.

Principle: 7-AAD is a fluorescent intercalating dye that is membrane impermeant and is therefore excluded from live cells with intact membranes. It can penetrate the compromised membranes of dead or dying cells and bind to double-stranded DNA.

Materials:

-

7-Aminoactinomycin D (7-AAD)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cells

Protocol:

-

Prepare and treat cells with "this compound" as for the other assays.

-

Harvest the cells and wash them twice with Flow Cytometry Staining Buffer.

-

Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer at a concentration of up to 1 x 10^6 cells/100 µL.

-

Add 5-10 µL of 7-AAD staining solution to each sample.

-

Incubate for 30 minutes at 4°C in the dark.

-

Analyze the samples by flow cytometry without a final wash step.

Data Interpretation:

-

7-AAD negative: Live cells

-

7-AAD positive: Dead cells

Signaling Pathway Diagram

The induction of apoptosis, a common mechanism for anticancer agents, often involves caspase activation leading to PARP cleavage.

Caption: Apoptosis induction by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. corefacilities.iss.it [corefacilities.iss.it]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for High-Throughput Screening of "Anticancer Agent 79" (AC-79) Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Anticancer agent 79" (AC-79) represents a novel chemical scaffold with promising anti-proliferative activity against a range of cancer cell lines. To facilitate the rapid identification of more potent and selective analogs, a suite of high-throughput screening (HTS) assays has been developed and optimized. These assays are designed to assess the impact of AC-79 analogs on cancer cell viability, induction of apoptosis, and inhibition of a key kinase in a relevant signaling pathway. The following application notes provide detailed protocols for these assays, enabling efficient screening and lead optimization efforts.

High-throughput screening has transformed cancer research by allowing for the rapid evaluation of numerous compounds for their potential as anticancer agents.[1] This approach is a critical step in the early stages of drug discovery.[1]

I. Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in assessing the impact of various treatments on cancer cells, aiding researchers in evaluating the potential of anticancer agents.[1] A variety of methods are available, including colorimetric assays like MTT and luminescent assays that measure ATP levels.[1][2][3][4] For a more comprehensive understanding, multiplexing different assay techniques in a single experiment can reduce inter-assay variability and improve the consistency of results.[5][6]

1.1. Multiplexed Cell Viability Assay: ATP and Calcein AM/Hoechst Staining

This protocol describes a multiplexed approach combining a luminescence-based ATP assay with fluorescence-based Calcein AM and Hoechst staining to simultaneously assess cell metabolic activity, membrane integrity, and cell number.[5][6]

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells in 384-well, black, clear-bottom microplates at a density of 2,500 cells per well in 40 µL of culture medium.

-

Incubate plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of AC-79 analogs in DMSO.

-

Using an automated liquid handler, add 100 nL of each compound concentration to the appropriate wells. Include vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubate for 48 hours.

-

-

ATP Assay (Luminescent Readout):

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 20 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Calcein AM and Hoechst 33342 Staining (Fluorescent Readout):

-

Following the luminescence read, add 10 µL of a staining solution containing Calcein AM (2 µM) and Hoechst 33342 (5 µg/mL) in PBS to each well.

-

Incubate for 30 minutes at 37°C.

-

Measure fluorescence intensity using a high-content imager or multi-mode plate reader.

-

Calcein AM (Live cells): Excitation ~494 nm, Emission ~517 nm.

-

Hoechst 33342 (Total nuclei): Excitation ~350 nm, Emission ~461 nm.

-

-

Data Presentation:

Table 1: Quantitative Cell Viability Data for AC-79 Analogs

| Analog ID | IC₅₀ (µM) - ATP Assay | Max Inhibition (%) - ATP Assay | IC₅₀ (µM) - Calcein AM | Max Inhibition (%) - Calcein AM |

| AC-79-001 | 1.2 | 98 | 1.5 | 95 |

| AC-79-002 | 0.5 | 99 | 0.6 | 97 |

| AC-79-003 | 5.8 | 85 | 6.1 | 82 |

| AC-79-004 | > 20 | 15 | > 20 | 12 |

| Staurosporine | 0.01 | 100 | 0.012 | 100 |

Experimental Workflow Diagram:

Caption: High-throughput screening workflow for cell viability.

II. Apoptosis Induction Assays

Apoptosis is a form of programmed cell death that is a key target for many anticancer therapies.[7] High-throughput screening assays for apoptosis often measure markers like caspase-3/7 activity or the externalization of phosphatidylserine (PS), detected by Annexin V binding.[8]

2.1. Homogeneous Caspase-3/7 Activity Assay

This protocol details a luminescent, homogeneous assay to quantify caspase-3/7 activity, a key indicator of apoptosis.

Experimental Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the cell viability protocol (Section 1.1). A shorter incubation time (e.g., 24 hours) may be optimal for detecting early apoptotic events.

-

-

Caspase-3/7 Assay:

-

Equilibrate plates to room temperature.

-

Add 50 µL of a commercially available caspase-3/7 luminescent reagent (e.g., Caspase-Glo® 3/7) to each well.

-

Mix on an orbital shaker for 1 minute.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure luminescence with a plate reader.

-

Data Presentation:

Table 2: Apoptosis Induction by AC-79 Analogs (Caspase-3/7 Activity)

| Analog ID | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) |

| AC-79-001 | 1.5 | 8.2 |

| AC-79-002 | 0.7 | 9.5 |

| AC-79-003 | 7.2 | 4.1 |

| AC-79-004 | > 20 | 1.2 |

| Staurosporine | 0.05 | 12.0 |

III. Kinase Inhibition Assays

Protein kinases are a major class of targets for anticancer drugs.[9][10] HTS assays are crucial for identifying and characterizing kinase inhibitors.[9][11]

3.1. In Vitro Kinase Inhibition Assay (e.g., for a Receptor Tyrosine Kinase - RTK)

This protocol describes a generic, in vitro, fluorescence-based assay to measure the inhibition of a purified recombinant kinase (e.g., a hypothetical target "RTK-X") by AC-79 analogs.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant RTK-X kinase in assay buffer.

-

Prepare a solution of a fluorescently labeled peptide substrate and ATP in assay buffer.

-

-

Assay Procedure (in 384-well format):

-

Add 5 µL of AC-79 analog dilutions in assay buffer to the wells.

-

Add 5 µL of the RTK-X kinase solution and incubate for 15 minutes at room temperature (pre-incubation).

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., high concentration EDTA).

-

Measure the fluorescence polarization or intensity on a suitable plate reader to determine the extent of substrate phosphorylation.

-

Data Presentation:

Table 3: In Vitro Kinase Inhibition for AC-79 Analogs against RTK-X

| Analog ID | IC₅₀ (µM) |

| AC-79-001 | 0.9 |

| AC-79-002 | 0.3 |

| AC-79-003 | 4.5 |

| AC-79-004 | > 50 |

| Sunitinib (Control) | 0.02 |

IV. Hypothetical Signaling Pathway for AC-79

Many anticancer agents function by inhibiting signaling pathways that are aberrantly activated in cancer cells. This diagram illustrates a hypothetical pathway targeted by AC-79, where it inhibits the kinase activity of RTK-X.

Signaling Pathway Diagram:

References

- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 2. marinbio.com [marinbio.com]

- 3. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Investigating Resistance to Anticancer Agent 79 Using Lentiviral Transduction

Introduction

The development of resistance to targeted anticancer therapies is a significant challenge in oncology. Anticancer Agent 79 is a novel therapeutic targeting a critical signaling pathway in tumor progression. However, as with many targeted agents, acquired resistance can limit its long-term efficacy. Lentiviral vectors provide a powerful tool for modeling and studying the molecular mechanisms of drug resistance. These vectors can efficiently deliver and stably integrate genetic material into a wide range of dividing and non-dividing mammalian cells, enabling the creation of cell lines that mimic clinical resistance. This application note details a workflow for generating a cancer cell line with stable overexpression of a putative resistance-conferring gene to this compound and subsequently characterizing its resistance profile.

Principle

The primary mechanism of resistance to this compound is hypothesized to be the overexpression of the ABCB1 drug efflux pump. To investigate this, a lentiviral vector is used to introduce the ABCB1 gene into a sensitive cancer cell line. The transduced cells are then selected and expanded to create a stable, isogenic cell line that overexpresses ABCB1. The resistance of this engineered cell line to this compound is then quantified and compared to the parental, non-transduced cell line.

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of high-titer lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

-

HEK293T cells

-

DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lentiviral transfer plasmid containing the ABCB1 gene and a puromycin resistance marker

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

0.45 µm syringe filters

Procedure:

-

Day 1: Seed HEK293T Cells: Plate 5 x 106 HEK293T cells in a 10 cm dish in complete DMEM. Ensure cells are approximately 70-80% confluent on the day of transfection.

-

Day 2: Transfection:

-

In Tube A, mix 10 µg of the transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

-

In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

-

Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the DNA-lipid complex dropwise to the HEK293T cells.

-

-

Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.

-

Day 4 & 5: Harvest Viral Supernatant:

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

Aliquot the viral supernatant and store at -80°C. A second harvest can be performed at 72 hours.

-

Protocol 2: Lentiviral Transduction of Cancer Cells

This protocol details the transduction of the target cancer cell line with the produced lentivirus.

Materials:

-

Target cancer cell line (e.g., MCF-7)

-

Complete growth medium for the target cell line

-

Lentiviral supernatant

-

Polybrene (8 mg/mL stock)

-

Puromycin

Procedure:

-

Day 1: Seed Target Cells: Plate 1 x 105 cells per well in a 6-well plate.

-

Day 2: Transduction:

-

Remove the medium from the cells.

-

Add 1 mL of fresh medium containing Polybrene to a final concentration of 8 µg/mL.

-

Add the desired volume of lentiviral supernatant. It is recommended to test a range of multiplicities of infection (MOI) to optimize transduction efficiency.

-

Incubate the cells overnight.

-

-

Day 3: Change Media: Remove the virus-containing medium and replace it with fresh, complete medium.

-

Day 4 onwards: Selection:

-

After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.

-

Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transduced control cells have died.

-

Expand the surviving polyclonal population of resistant cells.

-

Protocol 3: IC50 Determination for this compound

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in both the parental and transduced cell lines.

Materials:

-

Parental and transduced cancer cells

-

This compound

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Day 1: Seed Cells: Plate 5,000 cells per well in a 96-well plate and incubate overnight.

-

Day 2: Drug Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.

-

-

Day 5: Cell Viability Assay:

-

After 72 hours of incubation, perform the cell viability assay according to the manufacturer's protocol.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-only control.

-

Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

Data Presentation

Table 1: Transduction Efficiency of MCF-7 Cells

| Lentiviral Supernatant Volume (µL) | Polybrene (µg/mL) | Transduction Efficiency (%) |

| 100 | 8 | 35 |

| 250 | 8 | 62 |

| 500 | 8 | 85 |

Table 2: IC50 Values of this compound

| Cell Line | IC50 (nM) | Fold Resistance |

| MCF-7 Parental | 15 | 1 |

| MCF-7 ABCB1-Overexpressing | 450 | 30 |

Visualizations

Caption: Experimental workflow for generating and characterizing a drug-resistant cell line.

Caption: Hypothetical mechanism of action and resistance to this compound.

Application Notes & Protocols: CRISPR-Cas9 Screening to Identify Targets of Anticancer Agent 79

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool for the identification of novel drug targets.[1][2][3][4] This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify the molecular targets of "Anticancer agent 79," a compound known to exhibit antiproliferative effects and induce apoptosis in various cancer cell lines.[5] By systematically knocking out all genes in the genome, this screen will identify genes whose loss confers resistance or sensitivity to this compound, thereby revealing its mechanism of action and potential therapeutic targets.

This compound Profile:

| Property | Description |

| Reported Activity | Antiproliferative against hepatocellular carcinoma and breast cancer cells. Induces apoptosis.[5] |

| IC50 Range | 0.7 - 7.9 µM in various cancer cell lines.[5] |

| Observed Mechanism | Induction of apoptosis, evidenced by increased PARP cleavage.[5] |

Experimental Workflow Overview

The overall workflow for identifying the targets of this compound using a CRISPR-Cas9 screen is depicted below. The process begins with the preparation of a lentiviral sgRNA library, followed by the transduction of Cas9-expressing cancer cells. These cells are then subjected to selection and subsequent treatment with either a vehicle control (DMSO) or this compound. Finally, genomic DNA is extracted, and the sgRNA sequences are amplified and analyzed by next-generation sequencing (NGS) to identify genes that are enriched or depleted in the drug-treated population.[6][7]

Detailed Experimental Protocols

Cell Line Selection and Culture

Based on the reported activity of this compound, a human hepatocellular carcinoma cell line (e.g., Huh7, HepG2) or a breast cancer cell line (e.g., MCF7, MDA-MB-231) that stably expresses Cas9 is recommended.[5]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Determination of Optimal Drug Concentration and Antibiotic Selection Dose

3.2.1. This compound IC50 Determination:

-

Seed the Cas9-expressing cancer cells in a 96-well plate at a density of 5,000 cells/well.

-

The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Determine the IC50 value. For the screen, a concentration around the IC80 will be used to ensure sufficient selective pressure.

3.2.2. Puromycin Titration for Selection:

-

Seed Cas9-expressing cells in a 6-well plate.

-

The next day, treat the cells with a range of puromycin concentrations (e.g., 0.5 µg/mL to 10 µg/mL).

-

Determine the lowest concentration of puromycin that kills 100% of the cells within 2-3 days. This concentration will be used for selecting transduced cells.[8]

Lentiviral sgRNA Library Transduction

This protocol is for a genome-wide lentiviral sgRNA library.

-

Cell Plating: Seed a sufficient number of Cas9-expressing cells to maintain a library representation of at least 500x coverage (cells per sgRNA).[9] For a library with 100,000 sgRNAs, this would be 5 x 10^7 cells.

-

Transduction: On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL). Add the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[10]

-

Incubation: Incubate the cells with the virus for 18-24 hours.[5]

Antibiotic Selection and Expansion

-

After incubation with the virus, replace the medium with fresh medium containing the predetermined concentration of puromycin.

-

Continue to culture the cells in the presence of puromycin for 2-3 days until non-transduced cells are eliminated.

-

Expand the surviving cells for 7-10 days to allow for gene knockout and protein turnover.

CRISPR-Cas9 Screen with this compound

-

Cell Seeding: Plate the transduced and selected cell population into two groups: a vehicle control group (DMSO) and a treatment group (this compound at the predetermined IC80 concentration). Maintain a library representation of at least 500x.

-

Treatment: Culture the cells in the presence of the drug or vehicle for 14-21 days. Passage the cells as needed, ensuring that the cell number does not drop below the 500x library representation.

-

Cell Harvesting: At the end of the treatment period, harvest the cells from both the control and treatment groups for genomic DNA extraction.

Genomic DNA Extraction, sgRNA Amplification, and Sequencing

-

Extract genomic DNA from the harvested cells using a commercial kit.

-

Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.

-

Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA in both the control and treated populations.[10]

Data Analysis

The sequencing data will be analyzed to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.

Data Analysis Workflow:

| Step | Description | Tools |

| 1. Quality Control | Assess the quality of the raw sequencing reads. | FastQC |

| 2. Read Alignment & Counting | Align reads to the sgRNA library reference and count the occurrences of each sgRNA. | Bowtie, MAGeCK[11] |

| 3. Normalization | Normalize sgRNA counts to account for differences in sequencing depth. | MAGeCK[11] |

| 4. Hit Identification | Identify sgRNAs and corresponding genes that are significantly enriched or depleted in the drug-treated samples. | MAGeCK (using the Robust Rank Aggregation algorithm)[11] |

| 5. Pathway Analysis | Perform pathway enrichment analysis on the identified hit genes to understand the biological processes affected by this compound. | GSEA, DAVID |

Interpretation of Results:

-

Depleted sgRNAs (Negative Selection): Genes whose knockout sensitizes cells to this compound. These may represent the direct target of the drug or components of a pathway essential for survival in the presence of the drug.

-

Enriched sgRNAs (Positive Selection): Genes whose knockout confers resistance to this compound. These may be negative regulators of the drug's target pathway or be involved in drug uptake or metabolism.

Hypothetical Signaling Pathway and Target Identification

Based on the knowledge that this compound induces apoptosis, a potential outcome of the CRISPR screen is the identification of key regulators of the apoptotic pathway. For instance, sgRNAs targeting pro-apoptotic genes (e.g., BAX, BAK) might be depleted, while sgRNAs targeting anti-apoptotic genes (e.g., BCL-2, MCL-1) could be enriched.

The following diagram illustrates a simplified apoptosis signaling pathway. The hypothetical results from the CRISPR screen are overlaid to suggest how this compound might function.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to elucidate the mechanism of action of this compound. The detailed protocols and data analysis workflow will enable researchers to identify high-confidence gene targets for this compound, paving the way for further validation studies and the development of more effective cancer therapies.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. horizondiscovery.com [horizondiscovery.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. biocompare.com [biocompare.com]

- 5. manuals.cellecta.com [manuals.cellecta.com]

- 6. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]

- 8. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. manuals.cellecta.com [manuals.cellecta.com]

- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]

Troubleshooting & Optimization

"Anticancer agent 79" solubility issues and solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly soluble compound, Anticancer Agent 79.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low water solubility of many anticancer agents, likely including this compound, can be attributed to several physicochemical properties. These often include a high molecular weight, a complex and rigid polycyclic structure, and high lipophilicity (hydrophobicity).[1][2] Such characteristics can lead to strong intermolecular interactions within the crystal lattice, making it difficult for water molecules to solvate the individual drug molecules.[1]

Q2: I am observing precipitation of this compound in my aqueous cell culture media. What can I do?

A2: Precipitation in aqueous media is a common issue with poorly soluble compounds. To address this, consider the following:

-

Use of a Co-solvent: Initially dissolving this compound in a small amount of a biocompatible organic solvent (e.g., DMSO) before diluting it in the culture medium is a standard practice. However, it is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Formulation with Solubilizing Excipients: Incorporating surfactants or cyclodextrins in your formulation can help to increase the solubility and prevent precipitation.[1][3]

-

pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium (within a physiologically acceptable range) can enhance its solubility.[4][5]

Q3: What are the potential consequences of poor solubility on my in vitro and in vivo experimental results?

A3: Poor solubility can significantly impact experimental outcomes:

-

In Vitro: Inaccurate determination of cytotoxic concentrations (e.g., IC50 values) due to the drug precipitating out of solution. This can lead to an underestimation of the agent's potency.[6]

-

In Vivo: Low and variable oral bioavailability, which can result in suboptimal therapeutic efficacy and inconsistent results between test subjects.[2][7] Intravenous administration of poorly soluble drugs can also be challenging and may require specialized formulations to prevent precipitation in the bloodstream.[1]

Troubleshooting Guide: Solubility Enhancement Strategies

This guide provides an overview of common strategies to improve the solubility of this compound.

| Issue | Recommended Solution | Key Considerations |

| Precipitation in Aqueous Buffers | Co-solvency | Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before final dilution. The final concentration of the co-solvent should be minimized to avoid toxicity.[5][8] |

| Low Bioavailability in Animal Models | Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and oral absorption.[5][9][10] |

| Inconsistent In Vitro Results | Complexation with Cyclodextrins | Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with improved aqueous solubility.[3][11] |

| Difficulty in Preparing Injectable Formulations | Nanosuspensions | Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity, making it suitable for parenteral administration.[3][7] |

| Poor Permeability and Solubility | Lipid-Based Formulations | Formulating the agent in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve both solubility and membrane permeability.[11] |

| Need for Targeted Delivery | Prodrug Approach | A more soluble and inactive prodrug can be synthesized, which is then converted to the active this compound at the target site.[2][12] |

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This method is suitable for enhancing the oral bioavailability of this compound.

-

Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000), a common solvent (e.g., ethanol, methanol, or a mixture).

-

Procedure:

-

Accurately weigh this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10).

-

Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

-

Continue evaporation until a thin, dry film is formed on the flask wall.

-

Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

-

Collect the resulting solid dispersion and store it in a desiccator.

-

Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).

-

Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization

This protocol is designed to prepare an injectable formulation of this compound.

-

Materials: this compound, a stabilizer (e.g., Poloxamer 188, Tween 80), purified water.

-

Procedure:

-

Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water using a high-shear mixer.

-

Process the pre-suspension through a high-pressure homogenizer.

-

Homogenize for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).

-

Monitor the particle size distribution of the nanosuspension using a particle size analyzer during the homogenization process.

-

Continue homogenization until the desired particle size (typically < 200 nm) and a narrow size distribution are achieved.

-

The final nanosuspension can be sterilized by filtration through a 0.22 µm filter.

-

Characterize the nanosuspension for particle size, zeta potential, and drug content.

-

Visualizations

Caption: A logical workflow for addressing the solubility issues of this compound.

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.

References

- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. longdom.org [longdom.org]

- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.umcs.pl [journals.umcs.pl]

- 6. Nanomedicine Strategies for Management of Drug Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmsdr.org [ijmsdr.org]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 12. repository.lsu.edu [repository.lsu.edu]

"Anticancer agent 79" toxicity and side effect mitigation in vivo

Fictional Agent Profile: Anticancer Agent 79 is a novel, highly selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4][5] Dysregulation of this pathway is implicated in a significant portion of human cancers.[2][5] Agent 79 is under preclinical investigation for tumors harboring BRAF V600E mutations. While demonstrating potent anti-tumor activity, in vivo studies have revealed a distinct profile of manageable, on-target toxicities.

This guide provides researchers with answers to frequently asked questions and troubleshooting strategies for managing toxicities and side effects observed during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in vivo?

A1: Based on preclinical studies in rodent models, the most frequently observed toxicities are dose-dependent and consistent with the MEK inhibitor class. These primarily include:

-

Dermatological: Erythematous maculopapular rash, acneiform dermatitis, and xerosis (dry skin).[6][7]

-

Gastrointestinal: Diarrhea and mild nausea.[8]

-

Ocular: Reversible chorioretinopathy or blurred vision at higher exposures.[9]

Q2: At what dose levels do these toxicities typically appear?

A2: The onset and severity of toxicities are dose-dependent. Please refer to the table below for a summary of findings from a 28-day murine study.

Q3: Are the observed toxicities reversible upon treatment cessation?

A3: Yes, in preclinical models, all observed toxicities, including dermatological, gastrointestinal, and ocular effects, have been shown to be fully reversible upon discontinuation of this compound.[9] In cases of severe (Grade 3) toxicity, a dose interruption is recommended until the adverse event resolves to Grade 1 or baseline.[10]

Q4: What is the mechanism behind these on-target toxicities?

A4: The RAS/RAF/MEK/ERK pathway is crucial for the proliferation and differentiation of various normal tissues, including skin, intestinal epithelium, and retinal cells.[3][5] Inhibition of MEK by Agent 79 disrupts this essential signaling in healthy tissues, leading to the observed side effects. For instance, MEK inhibition impairs keratinocyte proliferation and differentiation, leading to skin rash.

Q5: Are there any recommended supportive care measures to mitigate these side effects during a study?

A5: Yes, proactive supportive care can significantly improve animal welfare and maintain the planned dosing schedule.

-

For Dermatological Toxicity: Application of topical emollients (e.g., lanolin-based creams) to affected skin areas can alleviate dryness and irritation.

-

For Gastrointestinal Toxicity: Ensure animals have easy access to hydration. For moderate to severe diarrhea, administration of loperamide may be considered, but this should be done in consultation with a veterinarian and the institutional animal care committee.[11] Prophylactic use of probiotics has also shown promise in some models of chemotherapy-induced diarrhea.[12][13]

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Severe Dermatological Toxicity (Grade ≥3)

| Potential Cause | Troubleshooting Steps |

| Dosing Calculation Error | 1. Immediately pause dosing. 2. Re-verify all calculations for dose, formulation concentration, and administration volume. 3. If an error is confirmed, adjust the dosing for subsequent administrations and document the deviation. |

| Vehicle Interaction/Irritation | 1. Review the composition of the vehicle. 2. Administer a vehicle-only control group to assess for any inherent skin irritability of the formulation excipients. |

| Hypersensitivity of Animal Strain | 1. Consult literature to determine if the chosen murine strain is known for dermatological sensitivity. 2. Consider a pilot study with a different strain if sensitivity is suspected. |

| Incorrect Scoring | 1. Review the standardized skin toxicity scoring criteria (see Experimental Protocols). 2. Ensure all personnel are uniformly trained in the scoring methodology.[14] |

Issue 2: Significant Body Weight Loss (>15%) Associated with Diarrhea

| Potential Cause | Troubleshooting Steps |

| Dose-Limiting GI Toxicity | 1. Interrupt dosing for 2-3 days to allow for recovery.[10] 2. Provide supportive care: subcutaneous fluids for dehydration and nutritional supplements (e.g., high-calorie gel). 3. Once the animal has recovered and diarrhea has resolved, restart Agent 79 at a reduced dose (e.g., decrease by 25%).[6][10] |

| Dehydration | 1. Monitor hydration status daily (skin turgor, urine output). 2. Ensure easy access to water bottles and consider providing hydrogel packs as a supplementary water source. |

| Gastrointestinal Infection (unrelated to drug) | 1. Isolate the affected animal(s). 2. Obtain a fecal sample for microbiological analysis to rule out pathogenic infection. 3. Consult with veterinary staff for appropriate treatment if an infection is identified. |

Data Presentation

Table 1: Dose-Dependent Toxicity Profile of this compound in a 28-Day Murine Xenograft Model

| Dose Level (mg/kg, daily) | Incidence of Dermatitis (Grade ≥2) | Incidence of Diarrhea (Grade ≥2) | Mean Body Weight Change (%) |

| Vehicle Control | 0% | 0% | +8.5% |

| 10 | 15% | 5% | +4.2% |

| 25 (MTD) | 45% | 20% | -5.1% |

| 50 | 90% | 65% | -18.7% |

| Maximum Tolerated Dose |

Table 2: Efficacy of Loperamide in Mitigating Agent 79-Induced Diarrhea

| Treatment Group | Agent 79 Dose (mg/kg) | Diarrhea Score (Mean ± SD) |

| Vehicle | 0 | 0.1 ± 0.2 |

| Agent 79 | 25 | 2.4 ± 0.6 |

| Agent 79 + Loperamide (1 mg/kg) | 25 | 0.8 ± 0.4 |

Experimental Protocols

Protocol 1: In Vivo Efficacy and Toxicity Assessment in a Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously implant 5 x 10⁶ BRAF V600E mutant human melanoma cells (e.g., A375) into the flank of immunocompromised mice (e.g., athymic nude mice).[15][16]

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (approx. 100-150 mm³). Measure tumors with calipers 2-3 times per week.

-

Randomization: Randomize animals into treatment cohorts (e.g., Vehicle, Agent 79 at 10 mg/kg, Agent 79 at 25 mg/kg).

-

Drug Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer daily via oral gavage.

-

Monitoring:

-

Body Weight: Record daily.

-

Toxicity Scoring: Perform clinical observations and score for dermatological and gastrointestinal toxicity 3 times per week using standardized scales (see Protocol 2).

-

Tumor Volume: Calculate using the formula: (Length x Width²)/2.

-

-

Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and collect tumors and relevant tissues for analysis.

Protocol 2: Standardized Scoring for In Vivo Toxicities

A. Dermatological Toxicity (Rash/Dermatitis) Scoring [17]

-

Grade 0: No observable changes.

-

Grade 1: Faint erythema or barely perceptible dry scaling.

-

Grade 2: Well-defined erythema, moderate scaling, possible alopecia.

-

Grade 3: Severe erythema, ulceration, or moist desquamation covering <50% of the affected area.

-

Grade 4: Severe ulceration or moist desquamation covering >50% of the affected area.

B. Diarrhea Scoring [12]

-

Grade 0: Normal, well-formed pellets.

-

Grade 1: Soft stools, but pellets retain their shape.

-

Grade 2: Pasty stools, pellets lose their shape; mild soiling of the perianal area.

-

Grade 3: Watery stools; significant soiling of the perianal area.

-

Grade 4: Severe, life-threatening diarrhea; animal is moribund.

Visualizations

References

- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]